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Compound Name: Pbrm1-BD2-IN-1

Cat. No.: B15141148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential studies and

methodologies required to characterize the target engagement of PBRM1-BD2-IN-1, a

selective inhibitor of the second bromodomain of Polybromo-1 (PBRM1). This document details

experimental protocols for key assays, presents quantitative data in a structured format, and

includes visualizations of relevant pathways and workflows to facilitate a deeper understanding

of this compound's mechanism of action.

Introduction to PBRM1 and PBRM1-BD2-IN-1
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a

notable protein in cancer biology due to its unique structure containing six bromodomains.[1]

These bromodomains are crucial for recognizing acetylated lysine residues on histones,

thereby tethering the PBAF complex to chromatin and modulating gene expression.[2] The

second bromodomain of PBRM1 (PBRM1-BD2) has been identified as a critical mediator of

chromatin binding.[1]

PBRM1-BD2-IN-1 is a selective, cell-active inhibitor targeting PBRM1-BD2.[3] Understanding

its interaction with PBRM1 is paramount for elucidating its therapeutic potential. This guide

outlines the core experimental approaches to quantify this target engagement, both in vitro and

in a cellular context.
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Quantitative Data Summary
The following tables summarize the key quantitative data for PBRM1-BD2-IN-1 and related

compounds from various biochemical and cellular assays.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

Compound Target Kd (μM) IC50 (μM)
Assay
Method(s)

PBRM1-BD2-IN-

1
PBRM1-BD2 0.7 0.2

ITC,

AlphaScreen

PBRM1-BD5 0.35 - ITC

SMARCA2B 8.1 - ITC

SMARCA4 5.0 - ITC

PBRM1-BD2-IN-

5
PBRM1-BD2 1.5 0.26

ITC,

AlphaScreen

PBRM1-BD5 3.9 - ITC

PBRM1-BD2-IN-

6
PBRM1-BD2 - 0.22 AlphaScreen

PBRM1-BD2-IN-

7
PBRM1-BD2 - 0.29 AlphaScreen

Table 2: Cellular Activity

Compound Cell Line Effect IC50 (μM) Assay Method

PBRM1-BD2-IN-

1

PBRM1-

dependent

prostate cancer

cell line

Selective growth

inhibition
-

Cell Growth

Assay

PBRM1-BD2-IN-

5

LNCaP (prostate

cancer)

Inhibition of cell

growth
8.8 CellTiter-Glo
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Experimental Protocols
Detailed methodologies for key target engagement and functional assays are provided below.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay) for IC50 Determination
This bead-based assay quantifies the inhibition of the PBRM1-BD2 interaction with an

acetylated histone peptide.

Methodology:

Reagents and Materials:

His-tagged PBRM1-BD2 protein

Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)

Streptavidin-coated Donor beads

Nickel chelate (Ni-NTA) Acceptor beads

Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

PBRM1-BD2-IN-1 (or other test compounds) serially diluted in DMSO.

384-well OptiPlate.

Procedure: a. Prepare a master mix containing His-tagged PBRM1-BD2 and the biotinylated

H4K12ac peptide in assay buffer. b. Add the test compound dilutions to the wells of the 384-

well plate. c. Add the protein-peptide master mix to the wells. d. Incubate at room

temperature for 30 minutes. e. Prepare a master mix of Ni-NTA acceptor beads and

streptavidin donor beads in assay buffer. f. Add the bead mixture to the wells in the dark. g.

Incubate at room temperature in the dark for 60 minutes. h. Read the plate on an

AlphaScreen-capable plate reader.

Data Analysis: a. The data is normalized to a DMSO control (0% inhibition) and a control with

no protein (100% inhibition). b. IC50 values are calculated using a sigmoidal dose-response
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curve fit (e.g., in GraphPad Prism).

Isothermal Titration Calorimetry (ITC) for Kd
Determination
ITC directly measures the heat change upon binding of the inhibitor to the protein, allowing for

the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

Reagents and Materials:

Purified PBRM1-BD2 protein

PBRM1-BD2-IN-1

ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl (ensure buffer is identical for protein and

compound solutions).

Isothermal Titration Calorimeter.

Procedure: a. Prepare the PBRM1-BD2 protein solution (typically 10-50 µM) in ITC buffer. b.

Prepare the PBRM1-BD2-IN-1 solution (typically 100-500 µM, 10-fold higher than protein

concentration) in the same ITC buffer. Degas both solutions. c. Load the protein solution into

the sample cell and the inhibitor solution into the injection syringe. d. Equilibrate the system

to the desired temperature (e.g., 25°C). e. Perform a series of injections of the inhibitor into

the protein solution, measuring the heat change after each injection. f. Perform a control

titration of the inhibitor into the buffer alone to determine the heat of dilution.

Data Analysis: a. Subtract the heat of dilution from the binding data. b. Fit the integrated heat

data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

Differential Scanning Fluorimetry (DSF) / Thermal Shift
Assay
DSF measures the change in the thermal stability of a protein upon ligand binding. An increase

in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.
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Methodology:

Reagents and Materials:

Purified PBRM1-BD2 protein

PBRM1-BD2-IN-1

DSF Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl

SYPRO Orange dye (5000x stock in DMSO)

Real-time PCR instrument.

Procedure: a. Prepare a master mix containing PBRM1-BD2 protein and SYPRO Orange

dye (final concentration of 5x) in DSF buffer. b. Add the test compound to the wells of a 96-

well PCR plate. c. Add the protein/dye master mix to the wells. d. Seal the plate and

centrifuge briefly. e. Place the plate in the real-time PCR instrument. f. Set the instrument to

ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, collecting

fluorescence data at each interval.

Data Analysis: a. Plot fluorescence intensity versus temperature. b. The melting temperature

(Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature

(ΔTm) between the protein with and without the inhibitor.

NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of a compound to a target protein by detecting

bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged

target and a fluorescent tracer.

Methodology:

Reagents and Materials:

HEK293 cells

Plasmid encoding PBRM1-BD2 fused to NanoLuc® luciferase
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Fluorescent tracer that binds to PBRM1-BD2

Transfection reagent (e.g., FuGENE® HD)

Opti-MEM™ I Reduced Serum Medium

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

PBRM1-BD2-IN-1.

Procedure: a. Transfect HEK293 cells with the PBRM1-BD2-NanoLuc® plasmid and culture

for 24 hours. b. Harvest and resuspend the cells in Opti-MEM™. c. Add the fluorescent

tracer to the cell suspension. d. Add serial dilutions of PBRM1-BD2-IN-1 to a white 384-well

plate. e. Add the cell/tracer suspension to the plate. f. Incubate at 37°C for 2 hours. g. Add

the NanoBRET™ substrate and extracellular inhibitor. h. Read luminescence at 460 nm

(donor) and >600 nm (acceptor) on a BRET-capable plate reader.

Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b.

Normalize the data and calculate the IC50 value from a dose-response curve.

Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in intact cells by measuring the thermal stabilization of

the target protein upon ligand binding.

Methodology:

Reagents and Materials:

Cancer cell line expressing PBRM1

PBRM1-BD2-IN-1

PBS and lysis buffer with protease inhibitors

Antibody against PBRM1 for Western blotting or mass spectrometer.
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Procedure: a. Culture cells and treat with either vehicle (DMSO) or PBRM1-BD2-IN-1 for a

specified time. b. Harvest and resuspend the cells in PBS. c. Aliquot the cell suspension and

heat each aliquot to a different temperature for 3 minutes. d. Cool the samples on ice. e.

Lyse the cells by freeze-thaw cycles. f. Centrifuge to pellet the precipitated proteins. g.

Collect the supernatant containing the soluble protein fraction. h. Analyze the amount of

soluble PBRM1 by Western blot or mass spectrometry.

Data Analysis: a. Quantify the band intensities (for Western blot) at each temperature for

both vehicle and inhibitor-treated samples. b. Plot the percentage of soluble PBRM1 against

temperature to generate melting curves. c. A shift in the melting curve to a higher

temperature in the presence of the inhibitor indicates target engagement.

Cytotoxicity Assay
This assay determines the effect of the compound on cell viability.

Methodology:

Reagents and Materials:

Cancer cell line of interest

Complete cell culture medium

PBRM1-BD2-IN-1

CellTiter-Glo® Luminescent Cell Viability Assay reagent

96-well clear-bottom white plates.

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the

cells with serial dilutions of PBRM1-BD2-IN-1 for 72 hours. c. Equilibrate the plate to room

temperature. d. Add CellTiter-Glo® reagent to each well. e. Mix on an orbital shaker for 2

minutes to induce cell lysis. f. Incubate at room temperature for 10 minutes to stabilize the

luminescent signal. g. Read luminescence on a plate reader.

Data Analysis: a. Normalize the data to vehicle-treated cells. b. Calculate the IC50 value

from a dose-response curve.
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Visualizations
The following diagrams illustrate key concepts related to PBRM1 function and the experimental

workflows for target engagement studies.

Nucleus

PBRM1-BD2-IN-1 PBRM1
Inhibits BD2

PBAF Complex

Component of Acetylated Histones
on Chromatin

Recognizes via
Bromodomains

Binds to Chromatin Remodeling
Leads to Altered Gene

Expression

Click to download full resolution via product page

Caption: PBRM1-BD2-IN-1 inhibits PBRM1's interaction with acetylated histones.
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AlphaScreen Assay
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Caption: AlphaScreen workflow for detecting PBRM1-BD2 inhibition.
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Cellular Thermal Shift Assay (CETSA) Workflow
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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